

Comparative analysis of micelle properties: N-Octylamine hydrobromide vs. sodium dodecyl sulfate (SDS)

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Compound of Interest

Compound Name: *N*-Octylamine hydrobromide

Cat. No.: B183432

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A Comparative Guide to Micelle Properties: N-Octylamine Hydrobromide vs. Sodium Dodecyl Sulfate

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Abstract

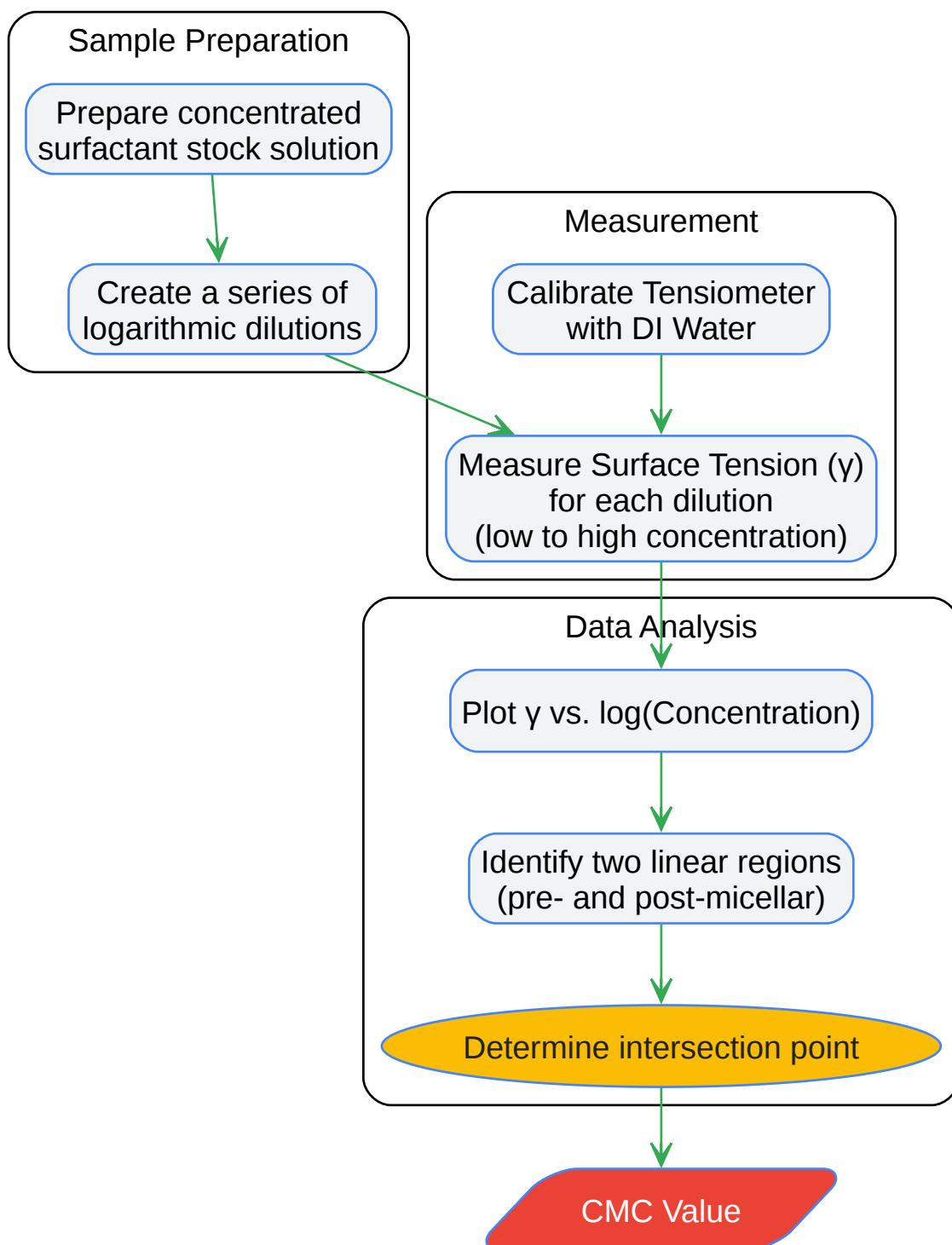
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that dictates the performance of formulations, assays, and delivery systems. This guide provides an in-depth comparative analysis of two archetypal surfactants: **N-Octylamine hydrobromide** (OAHBr), a simple cationic surfactant, and Sodium Dodecyl Sulfate (SDS), a ubiquitous anionic surfactant. By examining their fundamental molecular differences, we explore the resulting divergence in their micellar properties, including critical micelle concentration (CMC), aggregation number, size, and surface charge. This analysis is supported by established experimental data and detailed protocols for characterization, offering a framework for rational surfactant selection based on specific application requirements.

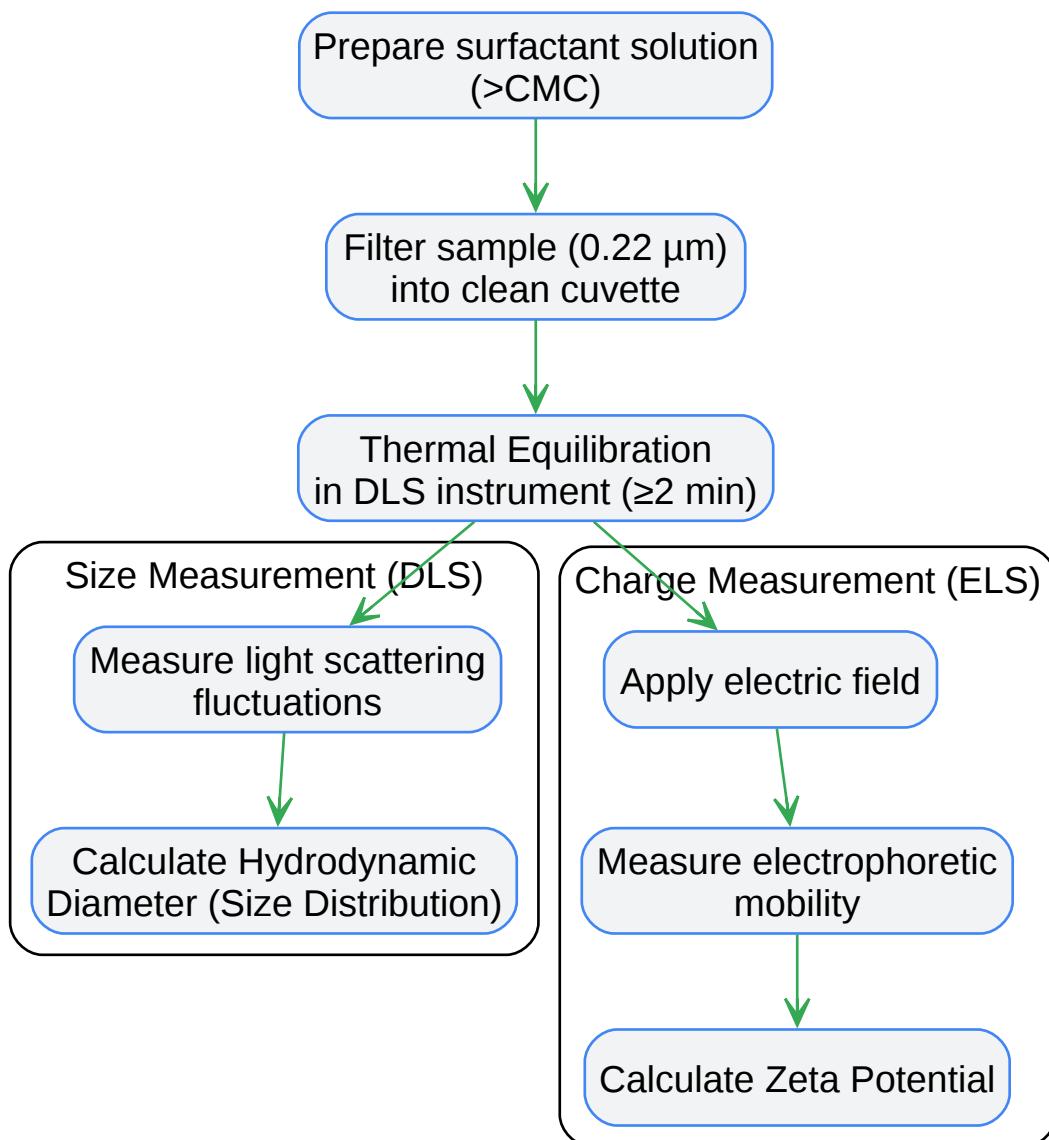
Molecular Architecture: The Foundation of Divergent Properties

The behavior of a surfactant is fundamentally dictated by its molecular structure—specifically, the nature of its hydrophilic (water-loving) head group and its hydrophobic (water-fearing) tail.

- **Sodium Dodecyl Sulfate (SDS):** An anionic surfactant featuring a 12-carbon alkyl chain (dodecyl) as its hydrophobic tail. Its hydrophilic head is a negatively charged sulfate group ($-\text{OSO}_3^-$), with a sodium ion (Na^+) as the counter-ion.
- **N-Octylamine Hydrobromide (OAHBr):** A cationic surfactant with a shorter 8-carbon alkyl chain (octyl) as its tail. Its head group is a positively charged primary ammonium group ($-\text{NH}_3^+$), which forms from the protonation of the amine in the presence of hydrobromic acid, with bromide (Br^-) as the counter-ion.

These differences in charge and chain length are the primary drivers of their distinct physicochemical behaviors in aqueous solutions.





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